molecular formula C22H30N6O4 B2530365 7-(3-(4-ethylphenoxy)-2-hydroxypropyl)-3-methyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione CAS No. 335403-14-0

7-(3-(4-ethylphenoxy)-2-hydroxypropyl)-3-methyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2530365
CAS No.: 335403-14-0
M. Wt: 442.52
InChI Key: LAPLSNBKINGRDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 7-(3-(4-ethylphenoxy)-2-hydroxypropyl)-3-methyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione is a purine-dione derivative with a complex structure featuring multiple pharmacophoric substituents. Its core purine-dione scaffold is modified at the 3-, 7-, and 8-positions:

  • 3-position: A methyl group enhances metabolic stability by reducing oxidative deamination.
  • 8-position: A 4-methylpiperazinyl group contributes to solubility and receptor-binding affinity, particularly in adenosine receptor-targeting compounds .

Properties

IUPAC Name

7-[3-(4-ethylphenoxy)-2-hydroxypropyl]-3-methyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N6O4/c1-4-15-5-7-17(8-6-15)32-14-16(29)13-28-18-19(26(3)22(31)24-20(18)30)23-21(28)27-11-9-25(2)10-12-27/h5-8,16,29H,4,9-14H2,1-3H3,(H,24,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAPLSNBKINGRDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCC(CN2C3=C(N=C2N4CCN(CC4)C)N(C(=O)NC3=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-(3-(4-ethylphenoxy)-2-hydroxypropyl)-3-methyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione, commonly referred to as a purine derivative, has garnered attention for its potential biological activities. This compound is characterized by its complex structure, which suggests various pharmacological applications.

  • Molecular Formula : C25H36N4O4
  • Molar Mass : 488.64 g/mol
  • CAS Number : 331675-47-9

Biological Activity Overview

The biological activity of this compound is primarily linked to its anti-inflammatory and antioxidant properties. Studies have indicated that it may influence several biochemical pathways, particularly those involved in inflammatory responses and oxidative stress.

  • Anti-inflammatory Activity :
    • The compound exhibits significant inhibition of pro-inflammatory cytokines such as IL-1β and TNF-α. This action is crucial in conditions characterized by chronic inflammation, such as gout and arthritis .
    • It has been shown to modulate the NLRP3 inflammasome pathway, which plays a vital role in the inflammatory response to monosodium urate (MSU) crystals .
  • Antioxidant Properties :
    • The antioxidant activity of this compound has been linked to its ability to scavenge free radicals and reduce oxidative stress in cellular models. This suggests potential protective effects against oxidative damage in various tissues .

Table 1: Summary of Biological Activities

Activity TypeMechanismReferences
Anti-inflammatoryInhibition of IL-1β and TNF-α production; modulation of NLRP3 inflammasome ,
AntioxidantScavenging of free radicals; reduction of oxidative stress ,
Hypouricemic effectLowering serum uric acid levels; potential use in gout treatment

Detailed Research Findings

In a study examining the effects of various bioactive compounds on inflammatory pathways, this purine derivative was found to significantly downregulate the expression of inflammatory markers in macrophage cell lines stimulated with lipopolysaccharide (LPS) and MSU crystals. Specifically, it inhibited the activation of NF-kB, a key transcription factor involved in inflammation .

Another aspect explored was the compound's effect on xanthine oxidase (XOD), an enzyme implicated in uric acid production. Inhibition of XOD activity was noted, suggesting that this compound could be beneficial in managing hyperuricemia .

Scientific Research Applications

Pharmacological Applications

  • Antiviral Activity
    • Purine derivatives are well-known for their antiviral properties. Research indicates that compounds similar to the one can inhibit viral replication by targeting viral enzymes or host cell pathways. For instance, studies have shown that certain purine derivatives exhibit activity against herpes simplex virus types 1 and 2, suggesting a potential for the compound to serve as an antiviral agent .
  • Inhibition of Phosphodiesterases (PDEs)
    • The compound has been identified as a potential inhibitor of phosphodiesterases, particularly PDE2. Inhibition of these enzymes can lead to increased levels of cyclic nucleotides (cAMP and cGMP), which play critical roles in various physiological processes including vasodilation and neurotransmission .
  • Anti-inflammatory Properties
    • Some purine derivatives have demonstrated anti-inflammatory effects by modulating cytokine production and inhibiting tumor necrosis factor-alpha (TNF-α). This suggests that the compound may have therapeutic potential in treating inflammatory diseases .

Case Study 1: Antiviral Efficacy

In a study examining the antiviral activity of various purine derivatives, the compound was tested against herpes simplex virus in vitro. Results indicated that it significantly reduced viral load compared to controls, highlighting its potential as an antiviral agent .

Case Study 2: PDE Inhibition

Another investigation focused on the inhibition of PDEs using structurally similar compounds. The findings suggested that these compounds could effectively increase intracellular cAMP levels, leading to enhanced cellular responses in models of cardiovascular disease .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Modifications

The following table compares the target compound with structurally related purine-dione derivatives:

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Source
Target Compound Likely C₂₃H₃₀N₆O₄ 8-(4-methylpiperazin-1-yl); 7-(3-(4-ethylphenoxy)-2-hydroxypropyl) ~458.5 (estimated)
7-[3-(4-Ethylphenoxy)-2-hydroxypropyl]-8-[(3-methoxypropyl)amino]-3-methyl-1H-purine-2,6(3H,7H)-dione C₂₆H₃₀N₆O₅ 8-(3-methoxypropylamino) 530.6
7-(3-(3,4-dimethylphenoxy)-2-hydroxypropyl)-8-(4-ethylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione C₂₃H₃₀N₆O₄ 8-(4-ethylpiperazin-1-yl); 7-(3,4-dimethylphenoxy) ~472.5 (estimated)
8-(4-(4-methoxyphenyl)piperazin-1-yl)-3-methyl-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione C₂₆H₃₀N₆O₄ 8-(4-(4-methoxyphenyl)piperazin-1-yl); 7-(3-phenoxypropyl) 490.6
7-(4-Methylbenzyl)-1,3-dimethyl-8-(4-phenylpiperazin-1-yl)-3,7-dihydro-1H-purine-2,6-dione C₂₅H₂₈N₆O₂ 8-(4-phenylpiperazin-1-yl); 7-(4-methylbenzyl) 444.5

Key Trends and Implications

Substituent Effects on Solubility: The 4-methylpiperazinyl group in the target compound (vs. The 3-(4-ethylphenoxy)-2-hydroxypropyl chain (target) introduces moderate hydrophobicity compared to the 3-phenoxypropyl group in , which lacks a hydroxyl group, reducing hydrogen-bonding capacity .

Receptor-Binding Affinity: Piperazine derivatives (e.g., ) are known to enhance adenosine receptor modulation. The 4-methylpiperazinyl group (target) may favor A₂A receptor selectivity due to its smaller size versus bulky 4-phenylpiperazinyl () .

Metabolic Stability :

  • The 3-methyl group (common across all analogs) protects against CYP450-mediated oxidation, a critical factor in pharmacokinetics .

Q & A

Q. What are the key considerations for optimizing the synthesis of this compound to achieve high yield and purity?

  • Methodological Answer: Synthesis optimization requires multi-step protocols, starting with purine core formation via cyclization (e.g., using intermediates like 2-aminoadenine derivatives) followed by regioselective introduction of substituents. Key steps include:
  • Coupling Reactions: Use of 4-methylpiperazine under Buchwald-Hartwig amination conditions to functionalize the purine core .
  • Hydroxypropyl Side Chain: Employ Mitsunobu reactions or epoxide ring-opening to install the 2-hydroxypropyl group, ensuring stereochemical control .
  • Purification: High-performance liquid chromatography (HPLC) or flash chromatography to isolate the target compound from byproducts (e.g., unreacted piperazine or regioisomers) .
  • Critical Parameters: Temperature (60–100°C for amination), solvent polarity (DMF or THF), and catalyst selection (e.g., Pd(OAc)₂ for cross-coupling) .

Q. How can researchers characterize the structural integrity and purity of this compound?

  • Methodological Answer:
  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm substitution patterns (e.g., piperazine N-methyl at δ ~2.3 ppm, aromatic protons at δ ~6.8–7.2 ppm) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z ~476.2) and rule out impurities .
  • HPLC Purity Analysis: Reverse-phase C18 columns with UV detection (λ = 254 nm) to ensure ≥95% purity .

Advanced Research Questions

Q. What methodological approaches are recommended to investigate structure-activity relationships (SAR) for this compound?

  • Methodological Answer:
  • Analog Synthesis: Prepare derivatives with modified substituents (e.g., replacing 4-ethylphenoxy with 4-methoxy or halogens) to assess electronic effects .
  • Computational Modeling: Density functional theory (DFT) to calculate binding energies with target proteins (e.g., viral polymerases) and molecular dynamics simulations to study conformational stability .
  • Biological Assays: Compare IC₅₀ values in enzyme inhibition assays (e.g., hepatitis C NS5B polymerase) across analogs to identify critical substituents .

Q. How should researchers address contradictory findings in biological activity data across experimental models?

  • Methodological Answer:
  • Case Example: If the compound shows antiviral activity in cell culture (EC₅₀ = 2 μM) but no efficacy in rodent models, consider:
  • Pharmacokinetics (PK): Measure plasma exposure (AUC, Cₘₐₓ) to assess bioavailability limitations .
  • Metabolite Screening: LC-MS/MS to identify inactive or toxic metabolites in vivo .
  • Species-Specific Targets: Validate target engagement (e.g., Western blot for viral polymerase inhibition) in both models .

Q. What strategies are effective in elucidating the compound’s mechanism of action when interacting with multiple targets?

  • Methodological Answer:
  • Target Deconvolution: Use CRISPR-Cas9 knockout libraries or siRNA screens to identify genes modulating compound efficacy .
  • Biophysical Techniques: Surface plasmon resonance (SPR) to measure binding kinetics (KD) for putative targets (e.g., serotonin receptors vs. viral polymerases) .
  • Pathway Analysis: RNA-seq or phosphoproteomics to map downstream signaling changes (e.g., cAMP/PKA pathways for serotonin modulation) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.